N-Fmoc-4-(2-phenylethynyl)-L-phenylalanine
CAS No.:
Cat. No.: VC16513173
Molecular Formula: C32H25NO4
Molecular Weight: 487.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C32H25NO4 |
|---|---|
| Molecular Weight | 487.5 g/mol |
| IUPAC Name | 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-(2-phenylethynyl)phenyl]propanoic acid |
| Standard InChI | InChI=1S/C32H25NO4/c34-31(35)30(20-24-18-16-23(17-19-24)15-14-22-8-2-1-3-9-22)33-32(36)37-21-29-27-12-6-4-10-25(27)26-11-5-7-13-28(26)29/h1-13,16-19,29-30H,20-21H2,(H,33,36)(H,34,35) |
| Standard InChI Key | XXPMTACBYYCRSM-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C#CC2=CC=C(C=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Introduction
N-Fmoc-4-(2-phenylethynyl)-L-phenylalanine is a derivative of phenylalanine, an essential amino acid, modified with a fluorenylmethoxycarbonyl (Fmoc) group and a 2-phenylethynyl moiety. The Fmoc group is commonly used in peptide synthesis to protect the amino group, while the 2-phenylethynyl group introduces a phenylacetylene functionality, which can be useful for further chemical modifications or as a probe in biochemical studies.
Synthesis and Applications
The synthesis of N-Fmoc-4-(2-phenylethynyl)-L-phenylalanine would typically involve the introduction of the 2-phenylethynyl group to the phenyl ring of phenylalanine, followed by protection of the amino group with the Fmoc moiety. This compound could be used in peptide synthesis, particularly where the incorporation of a phenylacetylene group is desired for further modification or as a probe.
Research Findings
While specific research findings on N-Fmoc-4-(2-phenylethynyl)-L-phenylalanine are not available in the provided search results, related compounds like N-Fmoc-4-ethynyl-L-phenylalanine have been studied for their potential in click chemistry reactions and as building blocks in peptide synthesis . The presence of a phenylacetylene group in N-Fmoc-4-(2-phenylethynyl)-L-phenylalanine could offer similar opportunities for chemical modification and application in bioconjugation techniques.
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